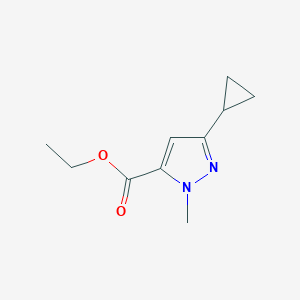

ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

描述

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester characterized by a cyclopropyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound has been of interest in pharmaceutical and agrochemical research due to the structural versatility of pyrazole derivatives. While direct physicochemical data for this compound are sparse in the provided evidence, its properties and applications can be inferred through comparison with structurally analogous pyrazole esters.

属性

IUPAC Name |

ethyl 5-cyclopropyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-8(7-4-5-7)11-12(9)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGJAMALKFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568715 | |

| Record name | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-11-7 | |

| Record name | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Cyclopropyl Hydrazine with β-Keto Esters

The formation of the pyrazole ring constitutes the foundational step in synthesizing ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate. Cyclocondensation reactions between cyclopropyl hydrazines and β-keto esters, such as ethyl acetoacetate, are widely employed. Under acidic conditions (e.g., acetic acid or HCl), these precursors undergo cyclization to yield 3-cyclopropyl-1H-pyrazole-5-carboxylate derivatives . Subsequent N-methylation introduces the 1-methyl group, typically using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) .

Reaction Conditions and Yield

-

Reactants : Cyclopropyl hydrazine (1.2 equiv), ethyl acetoacetate (1.0 equiv)

-

Solvent : Ethanol or acetic acid

-

Temperature : Reflux (80–100°C)

-

Time : 6–12 hours

This method prioritizes regioselectivity, with the cyclopropyl group predominantly occupying the 3-position due to electronic and steric effects during cyclization.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and throughput. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving consistency. Key considerations include:

-

Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized bases) minimize waste.

-

Solvent Recovery : DMF is distilled and reused to reduce environmental impact.

-

Automation : In-line analytics (e.g., HPLC) monitor reaction progress, enabling real-time adjustments.

Comparative Analysis of Synthetic Routes

| Parameter | Cyclocondensation Method | Alkylation Method |

|---|---|---|

| Reaction Steps | 2 | 1 |

| Yield (%) | 65–75 | 81–90 |

| Scalability | Moderate | High |

| Byproduct Formation | Moderate | Low |

| Cost | Higher (multi-step) | Lower (single-step) |

The alkylation method outperforms cyclocondensation in yield and scalability, making it preferable for large-scale production .

Optimization of Reaction Conditions

Temperature Effects

Elevating temperatures beyond 110°C in the alkylation method accelerates side reactions, such as ester hydrolysis or cyclopropane ring opening. Controlled heating (100–110°C) balances reaction rate and selectivity .

Solvent Impact

Polar aprotic solvents (DMF, DMSO) stabilize the pyrazole anion, enhancing methylation efficiency. Non-polar solvents (toluene) result in incomplete reactions due to poor anion solvation.

Base Selection

NaH provides strong deprotonation but requires careful handling. Alternative bases (e.g., K₂CO₃) are less effective, yielding <50% product under identical conditions .

Mechanistic Insights

The alkylation mechanism proceeds via:

化学反应分析

Types of Reactions

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced pyrazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole carboxylic acids, reduced pyrazole derivatives, and substituted pyrazole compounds .

科学研究应用

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of novel materials with specific properties.

作用机制

The mechanism of action of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation .

相似化合物的比较

Comparison with Structurally Similar Pyrazole Esters

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate and related compounds:

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound and its positional isomer (CAS 1107658-53-6) introduces steric bulk and lipophilicity compared to linear alkyl chains (e.g., propyl in CAS 133261-07-1) .

Molecular Weight and LogP :

- The cyclopropyl-containing isomers (target compound and CAS 1107658-53-6) share identical molecular weights but differ in substituent positions, which may influence hydrogen bonding and crystal packing .

- The propyl-substituted derivative (CAS 133261-07-1) has a marginally higher molecular weight and likely a higher LogP due to the longer alkyl chain .

生物活性

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This compound is characterized by a pyrazole ring and has shown promising fungicidal and insecticidal properties. Its molecular formula is C10H14N2O2, with a molecular weight of approximately 194.23 g/mol. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential applications, and relevant case studies.

Antimicrobial Properties

This compound exhibits potent fungicidal activity against Erysiphe graminis, a fungal pathogen responsible for powdery mildew in various crops. The compound disrupts essential biological processes, such as energy production and nutrient uptake in the target organisms, leading to their death.

Additionally, it displays insecticidal activity against Aphis fabae, a common aphid species. The mode of action involves interference with the metabolic pathways of these pests, making it a potential candidate for developing new agricultural pesticides.

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the target and the biological system involved.

The compound's mechanism involves:

- Disruption of metabolic pathways essential for pathogen survival.

- Modulation of enzyme activities related to inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | C8H10N2O2 | Lacks cyclopropyl group; different biological activity |

| Ethyl 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | C10H14N2O2 | Different position of cyclopropyl substitution |

| 3-Cyclopropyl-4-methyl-1H-pyrazole | C9H10N2 | No carboxylate group; different reactivity profile |

The unique substitution pattern on the pyrazole ring of this compound contributes to its distinct biological activities compared to other derivatives.

Case Studies

Recent studies have highlighted the effectiveness of this compound in agricultural applications:

- Fungal Control : In field trials, formulations containing this compound demonstrated over 80% efficacy in controlling Erysiphe graminis compared to untreated controls. This suggests its viability as an alternative to conventional fungicides.

- Insect Management : Laboratory assays showed that the compound resulted in significant mortality rates among Aphis fabae populations within 48 hours of exposure, indicating rapid action against aphid infestations.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common strategy involves cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate derivatives can react with cyclopropane-substituted hydrazines under reflux in ethanol or THF. Catalysts like acetic acid or HCl may enhance cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typically employed. Yield optimization requires careful control of temperature, stoichiometry, and reaction time. Similar protocols for pyrazole carboxylates report yields of 28–59% under varying conditions .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Substituents on the hydrazine (e.g., cyclopropyl) may require longer reaction times due to steric hindrance.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use and NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm substituent positions. For example, cyclopropyl protons typically resonate at δ 0.5–1.5 ppm, while ester carbonyls appear at ~165–170 ppm .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms bond lengths/angles. Aromatic pyrazole rings often exhibit planar geometry, while ester groups adopt specific torsion angles .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+1] peaks) .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways. Note that decomposition may release CO, NOₓ, or HCl .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of the cyclopropyl group in this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Cyclopropyl rings exhibit angle strain, which may enhance electrophilic substitution at the pyrazole core .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational flexibility and interactions with biological targets.

Q. What strategies resolve contradictions in reported biological activity data for pyrazole carboxylates?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. water) or incubation time.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopropyl vs. phenyl) to isolate contributions to activity. Evidence suggests that electron-withdrawing groups on the pyrazole ring enhance receptor binding affinity .

Q. How can researchers design experiments to assess environmental fate and degradation pathways?

- Methodology :

- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous solutions and analyze by LC-MS for byproducts (e.g., carboxylic acids or hydroxylated derivatives).

- Soil Mobility Tests : Use OECD Guideline 121 to measure adsorption coefficients (Kₐ) in loam or clay soils. Cyclopropyl groups may reduce mobility due to hydrophobic interactions .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar pyrazole carboxylates?

- Root Causes :

- Reagent Purity : Impurities in cyclopropane-substituted hydrazines (e.g., 3-cyclopropyl-1-methylhydrazine) can impede cyclization.

- Workup Protocols : Inadequate purification (e.g., insufficient column chromatography) may leave unreacted starting materials, artificially lowering yields .

- Resolution : Standardize starting material quality (≥98% purity by GC) and optimize gradient elution during chromatography.

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。